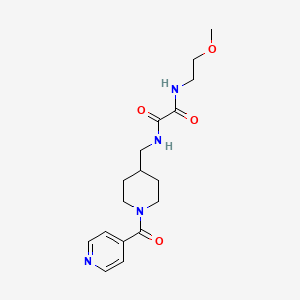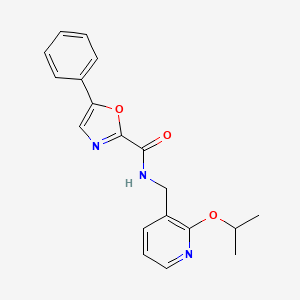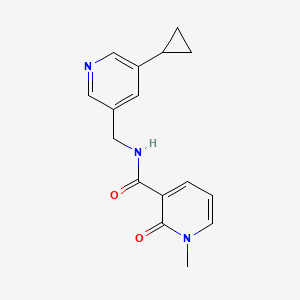![molecular formula C18H14Cl2N4S2 B2885496 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole CAS No. 863001-22-3](/img/structure/B2885496.png)
2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including those with a benzo[d]thiazole structure, have been found to exhibit antioxidant activity . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders .
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain management and treatment of inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . For instance, certain (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives exhibited potent antibacterial potential against P. aeruginosa .
Antiviral Activity
Thiazole-based compounds have been found to exhibit antiviral activity . They could potentially be used in the development of new antiviral drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .
Anti-tubercular Activity
New benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied . The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases .
Quorum Sensing Inhibitors
Compounds bearing a benzo[d]thiazole ring have been found to inhibit quorum sensing . Quorum sensing is a communication system used by bacteria, and its inhibition can prevent bacterial colonization and biofilm formation .
Future Directions
Benzothiazole derivatives, including “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole”, show promise in the field of medicinal chemistry due to their wide range of biological activities. Future research could focus on further understanding their mechanisms of action and optimizing their synthesis for potential therapeutic applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have potent activity againstM. tuberculosis . They have also been discussed in relation to the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
tuberculosis . In general, benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitumor effects .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the action of DNA gyrase , an enzyme that introduces negative supercoils to DNA .
Pharmacokinetics
Benzothiazole derivatives in general are believed to have improved pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects . Some benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis .
Action Environment
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYIMNXIBTADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)


![N-(cyanomethyl)-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885433.png)
![5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2885434.png)

